molecular formula C20H16N4O2 B2956970 4-cyano-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862809-22-1

4-cyano-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2956970
CAS No.: 862809-22-1
M. Wt: 344.374
InChI Key: QMJXESLRAMWWNH-UHFFFAOYSA-N
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Description

The compound 4-cyano-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide belongs to a class of 1,3,4-oxadiazole derivatives characterized by a central oxadiazole ring linked to a 5,6,7,8-tetrahydronaphthalen-2-yl moiety and a substituted benzamide group.

Properties

IUPAC Name

4-cyano-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c21-12-13-5-7-15(8-6-13)18(25)22-20-24-23-19(26-20)17-10-9-14-3-1-2-4-16(14)11-17/h5-11H,1-4H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJXESLRAMWWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-cyano-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may be investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound could serve as a lead compound in drug discovery efforts, particularly for targeting specific enzymes or receptors.

    Industry: Its unique structural features make it a candidate for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-cyano-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Yield : Electron-withdrawing groups (e.g., 4-bromo in 7 ) correlate with higher yields (50%) compared to bulky substituents (e.g., 4-isopropoxy in 8 , 12% yield), likely due to steric hindrance during coupling .
  • Purity Trends : Despite low yields, compounds like 8 achieve high purity (>97%), suggesting efficient purification protocols .
Antimicrobial Activity
  • OZE-I (cyclopropanecarboxamide substituent) exhibits antimicrobial activity against Staphylococcus aureus (MIC: 16 µg/mL for MRSA) .
Anticancer Activity
  • Compound 9 (nitrothiazol substituent) induces apoptosis in A549 and C6 cancer cells, surpassing cisplatin in mitochondrial depolarization .
  • Compound 6 (methoxybenzothiazol group) activates caspase-3, highlighting the role of heterocyclic substituents in modulating apoptotic pathways .

Structural-Activity Relationships (SAR) :

  • Electron-Withdrawing Groups: Cyano (target compound), chloro, and trifluoromethyl groups may enhance target binding via dipole interactions or hydrophobic effects.
  • Bulkier Substituents : Isopropoxy or sulfonyl groups (e.g., OZE-II) improve potency but may reduce solubility .

Physicochemical and Analytical Data

Table 2: Spectroscopic and Analytical Profiles
Compound ID ^1H NMR Shifts (ppm) ESI-MS (m/z) Notable Features
6 7.85 (d, J=8.5 Hz) 430 [M+H]+ Distinct CF3 peak at δ 121–124 ppm in ^13C
12 6.90 (s, 4H) 378 [M+H]+ Sharp singlet for methoxy group at δ 3.80
15 7.60 (d, J=8.0 Hz) 384 [M+H]+ Chlorine isotope pattern in MS

Key Insight: The 4-cyano group in the target compound would likely produce a characteristic nitrile stretch (~2200 cm⁻¹) in IR and a deshielded aromatic proton in NMR, as seen in analogs like Compound 3 () .

Biological Activity

4-cyano-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, including its anticancer, antibacterial, and enzyme inhibitory activities.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C21H19N3O3
  • Molecular Weight : 361.39 g/mol
  • CAS Number : 851095-76-6

This compound features a cyano group and an oxadiazole moiety which are known to contribute to various biological activities.

1. Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of oxadiazoles to interact with cellular targets involved in apoptosis and cell cycle regulation. Compounds similar to this compound have shown promising results against various cancer cell lines through inhibition of proliferation and induction of apoptosis .

Table 1: Anticancer Activity Data

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound AA54910.5
Compound BMCF78.3
This compoundHeLaTBDTBD

2. Antibacterial Activity

The antibacterial potential of compounds featuring the oxadiazole ring has also been explored. These compounds have demonstrated varying degrees of activity against gram-positive and gram-negative bacteria.

Table 2: Antibacterial Activity Data

Compound NameBacterial StrainZone of Inhibition (mm)Reference
Compound CStaphylococcus aureus15
Compound DEscherichia coli12
This compoundTBDTBDTBD

3. Enzyme Inhibition

The compound has been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

Table 3: Enzyme Inhibition Data

EnzymeInhibition (%) at 100 µMReference
Acetylcholinesterase (AChE)75%
Urease65%

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of oxadiazole derivatives including the target compound, researchers found that the presence of specific substituents on the phenyl ring significantly enhanced cytotoxicity against human cancer cell lines. The study emphasized structure–activity relationships (SAR) that guide further modifications for improved potency.

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of various oxadiazole derivatives against Salmonella typhi and Bacillus subtilis. The results indicated that modifications in the substituent groups could lead to enhanced antibacterial activity compared to standard antibiotics.

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